4-Chloro-8-ethylquinoline-3-carbonitrile
Overview
Description
Mechanism of Action
Target of Action
This compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Mode of Action
Quinoline derivatives have been known to participate in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 4-Chloro-8-ethylquinoline-3-carbonitrile might interact with its targets via similar mechanisms.
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the context of its use.
Preparation Methods
The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Chloro-8-ethylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different quinoline derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of substituted quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-8-ethylquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Chloro-8-ethylquinoline-3-carbonitrile can be compared with other quinoline derivatives, such as:
4-Chloroquinoline-3-carbonitrile: Lacks the ethyl group at the 8-position, which may affect its chemical reactivity and biological activity.
8-Ethylquinoline-3-carbonitrile: Lacks the chlorine atom at the 4-position, which may influence its substitution reactions and overall properties.
The presence of both the chlorine and ethyl groups in this compound makes it unique and may confer specific advantages in certain applications .
Properties
IUPAC Name |
4-chloro-8-ethylquinoline-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2/c1-2-8-4-3-5-10-11(13)9(6-14)7-15-12(8)10/h3-5,7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFYYUFSVOJJMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(C=N2)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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